molecular formula C28H32O8 B163928 Drummondin D CAS No. 138169-52-5

Drummondin D

Cat. No.: B163928
CAS No.: 138169-52-5
M. Wt: 496.5 g/mol
InChI Key: LXQOEJUMZZHKAH-UHFFFAOYSA-N
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Description

Drummondin D is a filicinic acid derivative isolated from the stems and leaves of Hypericum drummondii (Grev. & Hook.) . It belongs to a group of structurally related compounds, including isothis compound, drummondin E, and drummondin F, all of which exhibit potent antibacterial activity. This compound has been reported to demonstrate antibacterial efficacy comparable to or exceeding that of streptomycin, particularly against Gram-positive and Gram-negative bacteria . Its discovery in 1992 marked a significant contribution to the study of bioactive natural products from the Hypericum genus.

Properties

CAS No.

138169-52-5

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-21(31)16-9-10-27(5,6)36-24(16)19(14(3)29)22(17)32/h8-10,31-34H,11-12H2,1-7H3

InChI Key

LXQOEJUMZZHKAH-UHFFFAOYSA-N

SMILES

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C

Canonical SMILES

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C

Synonyms

drummondin D

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • This compound vs. Isothis compound : Isomerism in substituent positioning alters molecular polarity and binding affinity .
  • This compound vs.

Pharmacological Activity Comparison

Compound Antibacterial Activity Antiviral Activity Additional Bioactivity
This compound Strong (≈ streptomycin) Not reported None documented
Drummondin E Moderate Potent RdRp inhibition (SARS-CoV-2) Non-carcinogenic, non-mutagenic
Flinderole B Not reported RdRp inhibition (SARS-CoV-2) Blood-brain barrier permeability

Mechanistic Differences :

  • This compound disrupts bacterial membrane integrity via hydrophobic interactions .
  • Drummondin E and Flinderole B target viral RdRp through hydrogen bonding with residues like Thr-680 and Asp-618, respectively .

Drug-Likeness and ADMET Profiles

This compound’s pharmacokinetic data remain understudied, but insights from its analogs provide a framework:

Parameter This compound Drummondin E Flinderole B
Lipinski Compliance Unknown Yes (MW < 500, logP < 5) Yes (MW < 500, logP < 5)
Solubility (ClogS) Not tested -4.2 (moderate) -3.8 (moderate)
Toxicity Not tested Non-carcinogenic, non-irritant Non-carcinogenic, non-mutagenic

Critical Notes:

  • Drummondin E and Flinderole B exhibit favorable ADMET profiles, including intestinal absorption and low hepatotoxicity .
  • This compound’s lack of toxicity data highlights a research gap compared to its analogs.

Research Findings and Molecular Interactions

Drummondin E and Flinderole B :

  • RdRp Binding : Molecular dynamics (MD) simulations (100 ns) confirm stable interactions with RdRp residues (e.g., Thr-680 for Drummondin E; Asp-618 for Flinderole B) .
  • Hydrogen Bonds : Drummondin E forms 3–4 hydrogen bonds, while Flinderole B utilizes salt bridges for stronger binding .

This compound :

    Q & A

    Q. What experimental methods are recommended for initial screening of Drummondin D/E's inhibitory activity against viral enzymes?

    Begin with in vitro enzyme inhibition assays targeting SARS-CoV-2 RdRp, using purified proteins and nucleotide analogs to measure polymerase activity inhibition. Pair this with molecular docking to predict binding poses within the RdRp catalytic site (e.g., Asp 618, Ser 681) . Validate computational predictions with dose-response curves and IC50 calculations. Controls should include known inhibitors (e.g., Remdesivir) and solvent-only conditions to rule out nonspecific effects .

    Q. How can researchers isolate and characterize this compound/E from natural sources?

    Use chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays to isolate the compound from plant extracts (e.g., Clerodendrum spp.). Structural characterization should employ NMR spectroscopy for stereochemical determination and mass spectrometry for molecular weight confirmation. Purity thresholds (>95%) must be established before biological testing .

    Q. What computational tools are essential for predicting this compound/E's pharmacokinetic properties?

    Utilize tools like SwissADME or ADMETlab to assess drug-likeness, intestinal absorption, and blood-brain barrier penetration. Key parameters include Lipinski’s Rule of Five compliance, topological polar surface area (TPSA), and cytochrome P450 interactions. These predictions help prioritize compounds for in vivo studies .

    Advanced Research Questions

    Q. How should molecular dynamics (MD) simulations be designed to evaluate this compound/E-RdRp interaction stability?

    Conduct 100-ns MD simulations using AMBER or GROMACS with explicit solvent models. Monitor root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond retention rates (e.g., Drummondin E’s 96.6% contact retention with Asp 618 ). Analyze binding free energy via MM/PBSA or umbrella sampling to quantify affinity. Compare results with negative controls (e.g., non-binding ligands) .

    Q. What strategies resolve discrepancies between computational predictions and experimental binding affinity data?

    Combine long-timescale MD simulations (>200 ns) with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants. Cross-validate using mutagenesis studies (e.g., RdRp Asp618Ala mutants) to confirm critical residues for inhibition .

    Q. How can researchers address contradictions in the literature regarding this compound/E's mechanism of action?

    Perform systematic reviews (Cochrane guidelines ) to identify methodological variations (e.g., simulation parameters, assay conditions). Replicate key studies with standardized protocols, and use meta-regression (via R’s metafor package ) to assess heterogeneity in reported IC50 values or interaction profiles .

    Q. What data management practices ensure reproducibility of this compound/E research?

    Follow FAIR principles:

    • Dataset Preparation : Include raw MD trajectory files, docking scores, and assay data in open formats (e.g., .csv, .pdb).
    • Metadata : Document force fields, solvent models, and statistical thresholds (e.g., p-value adjustments) using templates from journal guidelines .
    • Repository Deposits : Use platforms like Zenodo or Protein Data Bank for public access, citing persistent identifiers (DOIs) in publications .

    Methodological Considerations

    Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound/E studies?

    Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, apply non-parametric tests (Mann-Whitney U) .

    Q. How can researchers optimize assay conditions to minimize off-target effects?

    Include counter-screens against homologous human polymerases (e.g., Pol II) to assess selectivity. Use thermal shift assays to confirm direct target engagement and CRISPR-Cas9 knockout models to validate RdRp-specific inhibition .

    Q. What ethical and regulatory steps are required for preclinical testing of this compound/E?

    Submit animal study protocols to institutional review boards (IRBs), specifying endpoints, sample sizes, and humane criteria. For human cell lines, document provenance and mycoplasma testing. Adhere to ARRIVE 2.0 guidelines for in vivo reporting .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Drummondin D
    Reactant of Route 2
    Drummondin D

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